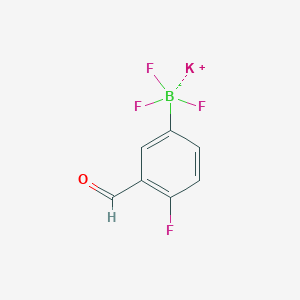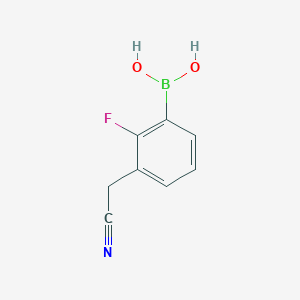
3-(Cyanomethyl)-2-fluorobenzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyanomethyl)-2-fluorobenzeneboronic acid is a specialized organic compound characterized by the presence of a cyanomethyl group (-CH2-CN) and a fluorine atom on a benzene ring, which is further substituted with a boronic acid group (-B(OH)2). This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 2-fluorobenzeneboronic acid with a cyanomethylating agent such as chloroacetonitrile under basic conditions.
Cross-Coupling Reactions: Another method involves the use of palladium-catalyzed cross-coupling reactions between 2-fluorobenzeneboronic acid and a cyanomethyl halide.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyanomethyl group can undergo reduction to form a primary amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Primary Amines: Resulting from the reduction of the cyanomethyl group.
Substituted Fluorobenzenes: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(Cyanomethyl)-2-fluorobenzeneboronic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the development of fluorescent probes and bioconjugation techniques.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of boron-containing drugs for cancer therapy.
Industry: It is employed in the manufacturing of advanced materials and polymers.
Wirkmechanismus
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, but often include interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
3-(Cyanomethyl)phenylboronic Acid: Similar structure but lacks the fluorine atom.
2-Fluorobenzeneboronic Acid: Lacks the cyanomethyl group.
3-(Cyanomethyl)benzoic Acid: Similar cyanomethyl group but different functional group.
This comprehensive overview highlights the significance of 3-(Cyanomethyl)-2-fluorobenzeneboronic acid in scientific research and its potential applications across various fields
Eigenschaften
IUPAC Name |
[3-(cyanomethyl)-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-8-6(4-5-11)2-1-3-7(8)9(12)13/h1-3,12-13H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJBGDRHANIIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CC#N)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
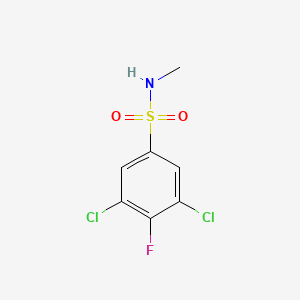
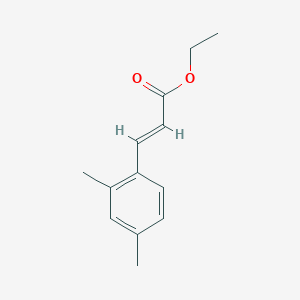
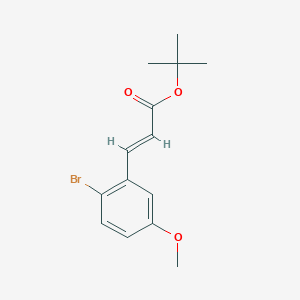
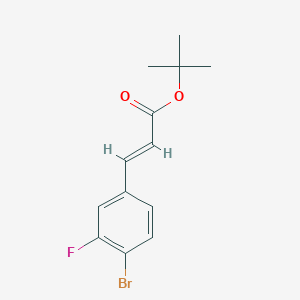
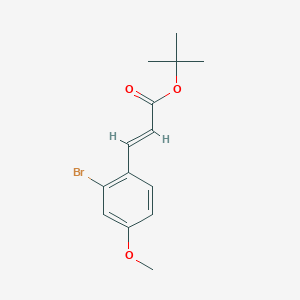
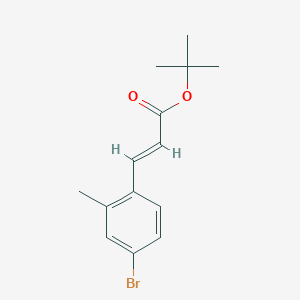
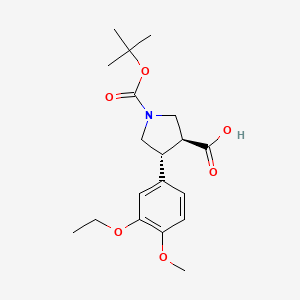
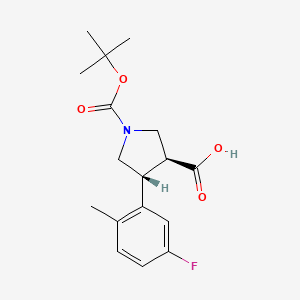
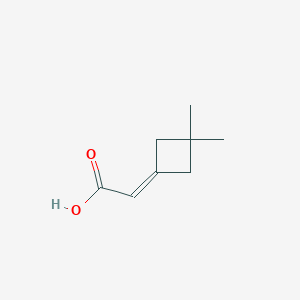
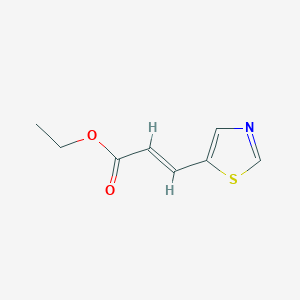
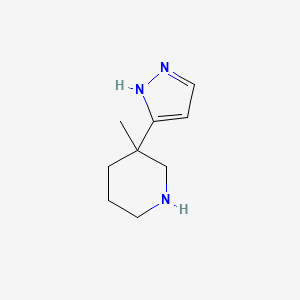
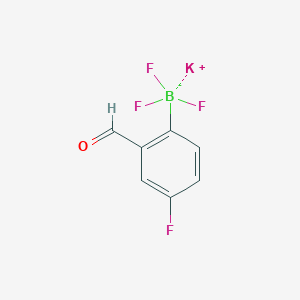
![Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate](/img/structure/B8060571.png)
